

In-Depth Technical Guide to 1,2-Dibromopentane (CAS 3234-49-9)

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Compound of Interest

Compound Name: 1,2-Dibromopentane

Cat. No.: B1585501

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Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and potential hazards associated with **1,2-Dibromopentane** (CAS 3234-49-9). This document is intended to serve as a key resource for professionals in research and development who may handle or utilize this compound. All quantitative data has been summarized in structured tables for ease of reference. Detailed experimental methodologies for synthesis and analysis are provided, alongside a visual representation of the synthetic workflow.

Clarification of Compound Identity: The CAS number 3234-49-9 is uniquely assigned to **1,2-Dibromopentane**. The compound "3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium inner salt" is a distinct chemical substance, also known as MTS, with the CAS number 138169-43-4. MTS is commonly used in colorimetric assays for assessing cell viability. This guide will focus exclusively on the properties and hazards of **1,2-Dibromopentane**.

Chemical and Physical Properties

1,2-Dibromopentane is a halogenated aliphatic hydrocarbon. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis.^[1] Its key physical and chemical properties are summarized below.



Table 1: Physical and Chemical Properties of 1,2-Dibromopentane

Property	Value	Source
Molecular Formula	C5H10Br2	[2]
Molecular Weight	229.94 g/mol	[2]
CAS Number	3234-49-9	[2]
Appearance	Colorless liquid	[1]
Boiling Point	184 °C at 760 mmHg	ChemicalBook
Melting Point	-28.63 °C (estimate)	ChemicalBook
Density	1.6641 g/cm ³	ChemicalBook
Refractive Index	1.5064	ChemicalBook
Flash Point	64.3 °C	ChemicalBook
Solubility	Insoluble in water	Sigma-Aldrich

Hazards and Safety Information

While a specific, comprehensive safety data sheet for **1,2-Dibromopentane** is not readily available, data from structurally similar dibromoalkanes, such as 1,5-dibromopentane, suggest that it should be handled with care.[3] It is likely to be an irritant to the skin and eyes.

Table 2: GHS Hazard Classification (Inferred from Similar Compounds)

Hazard Class	Category	Hazard Statement	Pictogram
Skin Corrosion/Irritation	2	H315: Causes skin irritation	 alt text
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	 alt text

Precautionary Statements:

- P264: Wash hands and any exposed skin thoroughly after handling.[3]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
- P302+P352: IF ON SKIN: Wash with plenty of water.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
- P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Toxicity Data: Specific LD50 or LC50 data for **1,2-Dibromopentane** is not readily available. However, for the related compound 1,2-dibromopropane, the LC50 in rats is 12,000 mg/m³ over 4 hours. It is recommended to handle **1,2-Dibromopentane** with appropriate engineering controls (e.g., fume hood) and personal protective equipment.

Experimental Protocols

Synthesis of 1,2-Dibromopentane via Electrophilic Addition

A common and effective method for the synthesis of vicinal dibromides, such as **1,2-dibromopentane**, is the electrophilic addition of bromine (Br₂) across a double bond.[4][5] The following protocol is adapted from the synthesis of 1,2-dibromocyclopentane from cyclopentene.

Materials:

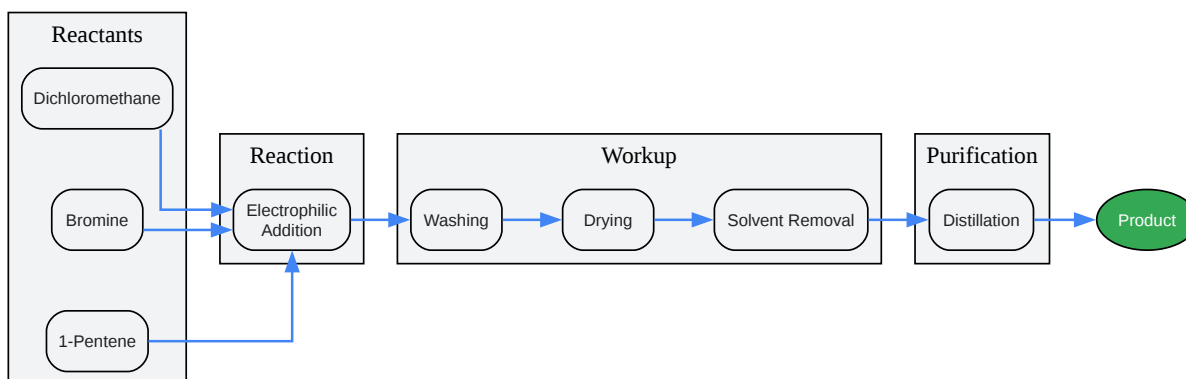
- 1-Pentene
- Bromine (Br₂)
- Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) as a solvent

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-pentene in a suitable solvent (e.g., dichloromethane) and cool the flask in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise from a dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
- Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.
- Wash the organic layer with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Remove the solvent using a rotary evaporator to yield the crude **1,2-dibromopentane**.
- The product can be further purified by distillation under reduced pressure.



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Caption: Synthesis workflow for **1,2-dibromopentane**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **1,2-dibromopentane**.^{[6][7]} The following provides a general protocol for the analysis of brominated hydrocarbons, which can be adapted for **1,2-dibromopentane**.

Instrumentation:

- Gas chromatograph with a mass spectrometer detector (GC-MS)
- Capillary column suitable for halogenated compounds (e.g., DB-5ms, HP-5ms)
- Helium as carrier gas

Sample Preparation:

- Prepare a stock solution of **1,2-dibromopentane** in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration.
- Create a series of calibration standards by serially diluting the stock solution.
- Samples containing unknown concentrations of **1,2-dibromopentane** should be diluted to fall within the calibration range.

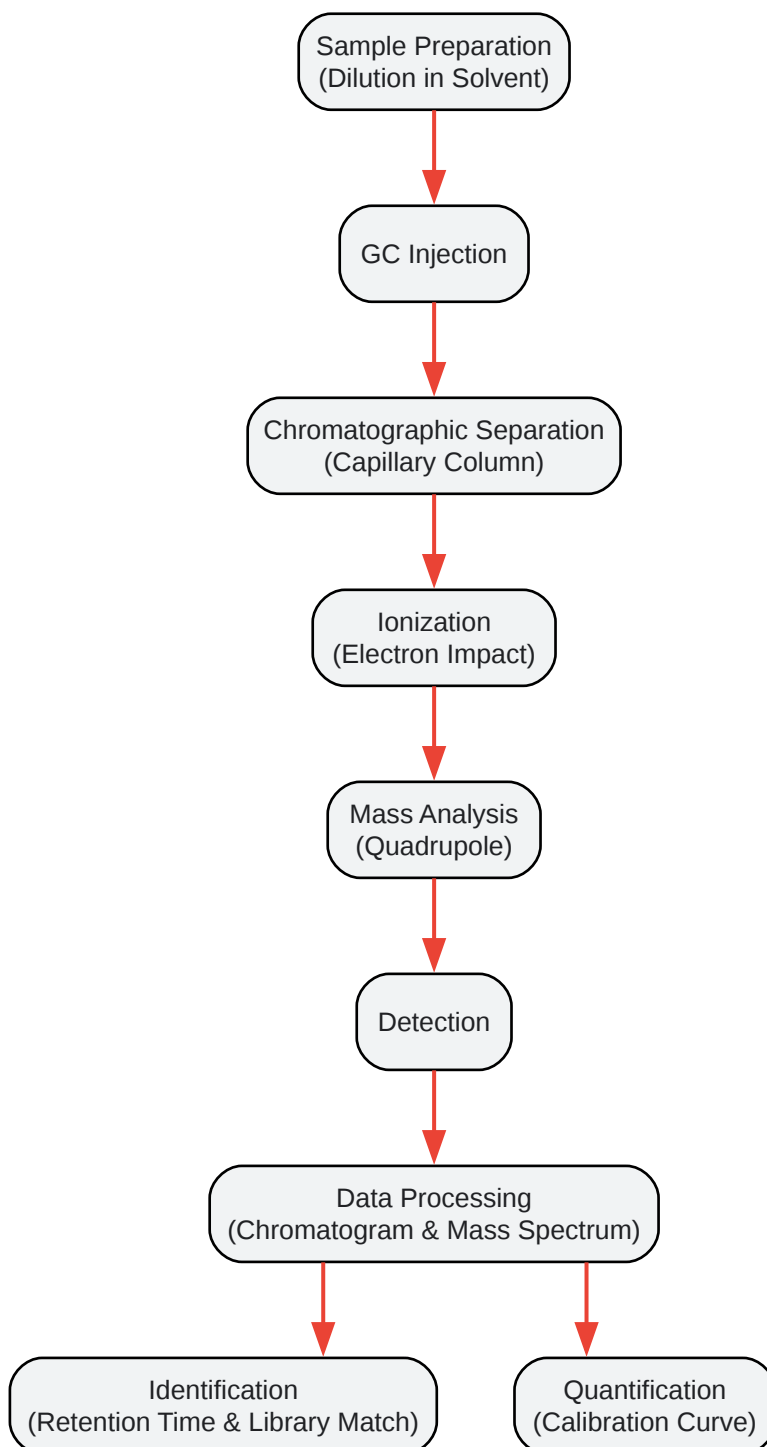
GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Injection Mode: Splitless or split (e.g., 20:1)
- Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Scan Range: m/z 40-300

Data Analysis:

- Identify the peak corresponding to **1,2-dibromopentane** based on its retention time, which can be determined by injecting a pure standard.

- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum should show characteristic isotopic patterns for two bromine atoms.
- Quantify the amount of **1,2-dibromopentane** in samples by creating a calibration curve from the peak areas of the standards.



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Caption: General workflow for GC-MS analysis.

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